molecular formula C9H8F2O2 B13572706 5-(Difluoromethyl)-2-methylbenzoic acid

5-(Difluoromethyl)-2-methylbenzoic acid

Cat. No.: B13572706
M. Wt: 186.15 g/mol
InChI Key: JGIWRQCHVZDFDB-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid framework. One common method is the reaction of 2-methylbenzoic acid with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

5-(Difluoromethyl)-2-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-2-fluorobenzoic acid
  • 5-(Difluoromethyl)pyrazine-2-carboxylic acid
  • 1-(Difluoromethyl)-2-nitrobenzene

Uniqueness

5-(Difluoromethyl)-2-methylbenzoic acid is unique due to the presence of both a difluoromethyl and a methyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

5-(Difluoromethyl)-2-methylbenzoic acid (DFMBA) is an organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of DFMBA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics:

  • CAS Number: 1782365-56-3
  • Molecular Formula: C₉H₈F₂O₂
  • Molecular Weight: 186.2 g/mol
  • Purity: ≥95%

The compound features a difluoromethyl group (-CF₂H) and a methyl group (-CH₃) at the ortho position relative to the carboxylic acid group (-COOH), which influences its chemical reactivity and biological interactions .

DFMBA's mechanism of action involves several pathways:

  • Hydrogen Bonding: The difluoromethyl group can act as a hydrogen bond donor, enhancing binding affinity to specific enzymes or receptors.
  • Protein Interaction: The carboxylic acid group allows for interactions with basic amino acid residues, potentially modulating protein activity .

Biological Activities

Research indicates that DFMBA exhibits several notable biological activities:

Antimicrobial Properties

DFMBA has been evaluated for its antimicrobial effects against various pathogens. Studies have shown that derivatives of DFMBA possess significant inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

DFMBA has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrated that DFMBA could significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and D54 (glioblastoma) by inhibiting key signaling pathways like MEK1 and PI3K .

Table: Summary of Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5495.0MEK1 inhibition
D543.5PI3K inhibition

Case Studies

  • Inhibition of Tumor Growth:
    A study investigated the effects of DFMBA on tumor-bearing mice. The results indicated a significant reduction in tumor size when treated with DFMBA, correlating with decreased phosphorylation of ERK1/2 and Akt, which are critical for cancer cell survival .
  • Synergistic Effects with Other Drugs:
    Research highlighted that when combined with other chemotherapeutic agents, DFMBA demonstrated enhanced anticancer efficacy, suggesting potential for use in combination therapies .

Comparative Analysis with Similar Compounds

DFMBA can be compared to other benzoic acid derivatives to highlight its unique properties:

CompoundKey FeatureBiological Activity
2-Methylbenzoic AcidLacks difluoromethyl groupLower reactivity
5-(Trifluoromethyl)-2-methylbenzoic AcidContains trifluoromethyl groupDifferent pharmacokinetics

The presence of the difluoromethyl group in DFMBA enhances its lipophilicity and metabolic stability compared to these compounds, making it a valuable candidate for pharmaceutical applications .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylbenzoic acid

InChI

InChI=1S/C9H8F2O2/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

JGIWRQCHVZDFDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)C(=O)O

Origin of Product

United States

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